1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-

Carvedilol metabolism Drug metabolite identification Beta-blocker pharmacology

CAS 10461-27-5 designates 3-[[2-(2-Methoxyphenoxy)ethyl]amino]-1,2-propanediol (C₁₂H₁₉NO₄, MW 241.28), a synthetic small molecule with three principal identities: Decarbazolyl Carvedilol (a metabolite of the β-blocker carvedilol found in humans, rats, dogs, and mice) , BM 51334 (Boehringer Mannheim internal designation), and USP Oxybutynin Related Compound C (a pharmacopeial reference standard specified in the USP Oxybutynin Chloride monograph for system suitability testing). Structurally, it comprises a 1,2-propanediol backbone linked via a secondary amine to a 2-(2-methoxyphenoxy)ethyl group, distinguishing it from the glycerol-ether expectorant guaifenesin (CAS 93-14-1, C₁₀H₁₄O₄, MW 198.22) with which it is sometimes confused due to superficial nomenclature similarity.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS No. 10461-27-5
Cat. No. B130593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-
CAS10461-27-5
Synonyms3-[[2-(2-Methoxyphenoxy)ethyl]amino]-1,2-propanediol;  BM 51334;  USP Oxybutynin Related Compound C; 
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCNCC(CO)O
InChIInChI=1S/C12H19NO4/c1-16-11-4-2-3-5-12(11)17-7-6-13-8-10(15)9-14/h2-5,10,13-15H,6-9H2,1H3
InChIKeyJXJUSXNKPQWTQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-[[2-(2-Methoxyphenoxy)ethyl]amino]-1,2-propanediol (CAS 10461-27-5): Identity, Source, and Core Specifications


CAS 10461-27-5 designates 3-[[2-(2-Methoxyphenoxy)ethyl]amino]-1,2-propanediol (C₁₂H₁₉NO₄, MW 241.28), a synthetic small molecule with three principal identities: Decarbazolyl Carvedilol (a metabolite of the β-blocker carvedilol found in humans, rats, dogs, and mice) [1], BM 51334 (Boehringer Mannheim internal designation), and USP Oxybutynin Related Compound C (a pharmacopeial reference standard specified in the USP Oxybutynin Chloride monograph for system suitability testing) [2]. Structurally, it comprises a 1,2-propanediol backbone linked via a secondary amine to a 2-(2-methoxyphenoxy)ethyl group, distinguishing it from the glycerol-ether expectorant guaifenesin (CAS 93-14-1, C₁₀H₁₄O₄, MW 198.22) with which it is sometimes confused due to superficial nomenclature similarity [3]. The compound appears as a white solid with a melting point of 84–86 °C, is hygroscopic, requires storage at 4 °C under inert atmosphere, and exhibits limited solubility in chloroform, DMSO, and methanol .

Why CAS 10461-27-5 Cannot Be Substituted by Generic Carvedilol Metabolites or Guaifenesin for Analytical and Research Applications


The naming overlap between '3-[[2-(2-methoxyphenoxy)ethyl]amino]-1,2-propanediol' and the common expectorant guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol) creates a significant procurement risk: the two compounds differ by a single atom substitution—an aminoethyl (-NH-CH₂-CH₂-O-) linker in CAS 10461-27-5 versus a direct glyceryl-ether (-O-CH₂-CHOH-CH₂-OH) linkage in guaifenesin—resulting in distinct molecular formulas (C₁₂H₁₉NO₄ vs. C₁₀H₁₄O₄), molecular weights (241.3 vs. 198.2 Da), LogP values (~0.41 vs. ~0.75), and biological identities [1]. CAS 10461-27-5 is a carvedilol metabolite characterized by the absence of the carbazole pharmacophore that is essential for carvedilol's β-adrenergic and α₁-adrenergic receptor blockade; consequently, its pharmacological profile is fundamentally different from both carvedilol and its three known active metabolites (desmethyl carvedilol, 4′-hydroxy carvedilol, and 5′-hydroxy carvedilol) [2]. Furthermore, the compound's formal role as USP Oxybutynin Related Compound C—with a defined relative retention time of 0.79, relative response factor of 1.0, and a compendial resolution requirement of not less than 1.1 versus Related Compound B—means that substitution with structurally similar but chromatographically distinct impurities will invalidate USP system suitability tests for oxybutynin chloride quality control [3].

Quantitative Differentiation Evidence for CAS 10461-27-5 Versus Closest Structural Analogs and Reference Standards


Molecular Weight and Structural Differentiation vs. Carvedilol (Parent Drug)

CAS 10461-27-5 (Decarbazolyl Carvedilol) has a molecular weight of 241.28 Da and molecular formula C₁₂H₁₉NO₄, representing a 40.7% reduction in mass compared to the parent drug carvedilol (MW 406.47 Da, C₂₄H₂₆N₂O₄) [1]. The structural basis for this difference is the complete absence of the 9H-carbazol-4-yloxy moiety that defines carvedilol's pharmacophore and is essential for its non-selective β-adrenergic and α₁-adrenergic receptor blockade [2]. The compound's calculated LogP of 0.41 and polar surface area of 70.95 Ų further distinguish it from carvedilol (LogP ~3.8, PSA ~100 Ų) . This structural divergence means CAS 10461-27-5 cannot serve as a β-blocker surrogate in pharmacological studies requiring receptor engagement.

Carvedilol metabolism Drug metabolite identification Beta-blocker pharmacology

USP Chromatographic Specification: Relative Retention Time and System Suitability Differentiation

In the USP Oxybutynin Chloride monograph, CAS 10461-27-5 (USP Oxybutynin Related Compound C) exhibits a relative retention time (RRT) of 0.79 and a relative response factor (RRF) of 1.0, with an acceptance limit of not more than 1.0% [1]. This RRT is chromatographically distinct from all other specified related compounds in the monograph: Related Compound A (RRT 0.08, RRF 1.4), diphenyl analog (RRT 0.37, RRF 2.7), Related Compound B (RRT 0.65, RRF 1.3), cyclohexenyl analog (RRT 1.8, RRF 0.4), and ethylpropyl analog (RRT 1.9, RRF 1.0) [1]. The system suitability test requires a minimum resolution of 1.1 between Related Compound B and Related Compound C peaks, establishing CAS 10461-27-5 as a critical resolution marker in oxybutynin chloride purity assessment [1]. As a USP Reference Standard, it is certified in accordance with ISO 17034 and ISO/IEC 17025, with multi-traceability to USP primary standards .

Pharmaceutical quality control USP compendial testing HPLC impurity profiling

Physicochemical Property Differentiation: Melting Point, Hygroscopicity, and Solubility Profile

CAS 10461-27-5 exhibits a sharp melting point of 84–86 °C and is explicitly classified as hygroscopic, requiring storage at 4 °C under an inert atmosphere . Its solubility profile is notably restricted: it is only slightly soluble in chloroform, DMSO, and methanol . This contrasts with the parent drug carvedilol, which has a melting point of approximately 114–115 °C and is practically insoluble in water but freely soluble in DMSO and dimethylformamide [1]. The compound's predicted boiling point of 430.2 ± 45.0 °C, density of 1.161 ± 0.06 g/cm³, and pKa of 14.01 ± 0.20 further define its physical-chemical boundaries . The hygroscopic nature necessitates rigorous moisture exclusion during weighing and sample preparation; failure to control humidity will result in weight inaccuracy, compromising quantitative analytical work.

Reference standard handling Physicochemical characterization Stability and storage

Metabolite Identity Differentiation: Decarbazolyl Carvedilol vs. the Three Active Carvedilol Metabolites

Carvedilol undergoes extensive hepatic metabolism producing three well-characterized pharmacologically active metabolites: desmethyl carvedilol (DMC), 4′-hydroxy carvedilol (4′OHC), and 5′-hydroxy carvedilol (5′OHC) [1]. Among these, the 4′-hydroxyphenyl metabolite exhibits approximately 13-fold greater β-blockade potency than carvedilol itself, while all three active metabolites retain the carbazole ring essential for receptor interaction but show weak vasodilating activity compared to the parent [1]. In contrast, CAS 10461-27-5 (Decarbazolyl Carvedilol), identified as a carvedilol metabolite by Schaefer et al. (1998) in humans, rats, dogs, and mice, lacks the carbazole moiety entirely [2]. It is not listed among the three known active metabolites in the FDA prescribing information for carvedilol, and its pharmacological activity at β-adrenergic or α₁-adrenergic receptors has not been characterized in the published peer-reviewed literature [2]. This places CAS 10461-27-5 in a distinct category as a structurally identified but pharmacologically uncharacterized metabolite, suitable as an analytical reference standard but not as a bioactive tool compound.

Carvedilol metabolism Metabolite profiling Pharmacologically active metabolites

Analytical Purity Specification: TLC Purity of 98% with Multi-Modal Spectroscopic Confirmation

Commercially available CAS 10461-27-5 (Decarbazolyl Carvedilol) from a characterized synthetic source is supplied with a Certificate of Analysis specifying: purity ≥98% by TLC (SiO₂; Dichloromethane:Methanol = 8:2; visualized with UV and AMCS; Rf = 0.50); identity confirmed by ¹H-NMR (CDCl₃, DMSO-d₆), ¹³C-NMR (DMSO-d₆), and COSY-NMR (HMBC and HSQC); elemental composition verified as C 58.38%, H 7.91%, N 5.65% against theoretical values of C 59.73%, H 7.94%, N 5.81% . This level of characterization exceeds the minimum requirements for a pharmacopeial impurity reference standard and provides orthogonal spectroscopic confirmation suitable for use as an in-house working standard in GMP environments. In contrast, carvedilol USP Reference Standard purity is specified as 98.0%–102.0% on the anhydrous basis by HPLC, with a different chromatographic identity profile [1].

Reference standard purity NMR characterization Quality assurance

Procurement-Driven Application Scenarios for CAS 10461-27-5 Based on Verified Quantitative Differentiation


USP Compendial System Suitability Testing for Oxybutynin Chloride Release Assays

Pharmaceutical QC laboratories performing oxybutynin chloride drug substance or drug product release testing per the USP monograph must procure CAS 10461-27-5 as USP Oxybutynin Related Compound C RS (Catalog No. 1485136). The monograph mandates that the system suitability solution contains both Related Compound B and Related Compound C at ~100 µg/mL each, with a required resolution of NLT 1.1 between the two peaks and RSD NMT 2.0% for the oxybutynin peak [1]. The compound's defined RRT of 0.79 and RRF of 1.0 are built into the impurity calculation formula, making procurement of the correct CAS-numbered reference standard a prerequisite for valid batch release data. Any substitution would yield incorrect relative retention, causing out-of-specification (OOS) system suitability failures and potential regulatory citations during FDA inspections [1].

LC-MS/MS Quantification of Decarbazolyl Carvedilol in Preclinical and Clinical Carvedilol Metabolism Studies

In drug metabolism and pharmacokinetic (DMPK) studies of carvedilol, CAS 10461-27-5 serves as the authentic reference standard for quantifying decarbazolyl carvedilol in plasma, urine, and hepatocyte incubation samples from humans, rats, dogs, and mice—the four species in which this metabolite has been definitively identified [2]. Its sharply defined physicochemical profile (MP 84–86 °C, hygroscopic, requiring 4 °C storage under inert atmosphere) necessitates careful analytical balance calibration and desiccated handling during stock solution preparation to achieve the ±5% accuracy required for validated bioanalytical methods . The compound's TLC purity of ≥98% with multi-nuclear NMR confirmation provides the characterization pedigree needed for inclusion as a custom-synthesized metabolite standard in IND/NDA/ANDA regulatory submissions .

Carvedilol Forced Degradation and Impurity Profiling Studies for ANDA Filings

Generic pharmaceutical manufacturers developing abbreviated new drug applications (ANDAs) for carvedilol tablets must conduct forced degradation studies to establish the impurity profile of their product. CAS 10461-27-5, as a known carvedilol metabolite and potential process impurity (Carvedilol In-House Impurity), is employed as a marker compound in HPLC impurity profiling methods . Its differentiation from the active metabolites (4′OHC, DMC, 5′OHC) based on carbazole moiety absence is critical: decarbazolyl carvedilol elutes at a distinct retention time and must be resolved from all active metabolite peaks to demonstrate method specificity [2]. The compound's calculated LogP of 0.41 and PSA of 70.95 Ų predict distinctly different chromatographic behavior from carvedilol (LogP ~3.8) and its hydroxylated metabolites, making it a valuable system suitability marker for method development .

Reference Standard for Pharmacopeial Impurity Method Transfer and Cross-Validation

When transferring compendial HPLC methods for oxybutynin chloride between laboratories or contract manufacturing organizations (CMOs), CAS 10461-27-5 (USP Oxybutynin Related Compound C RS) serves as a cross-laboratory system suitability verification standard. The defined resolution requirement (NLT 1.1 between Related Compound B and C), combined with its certified ISO 17034/ISO 17025 traceability to USP and EP primary standards, provides an objective, compendially anchored metric for assessing inter-laboratory method reproducibility [1]. The compound's hygroscopic nature and 4 °C storage requirement also serve as a practical test of each receiving laboratory's reference standard handling procedures, ensuring that environmental controls are adequate before formal method transfer is initiated .

Quote Request

Request a Quote for 1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.